Cas no 1512352-24-7 (4-(5-bromo-2-fluorophenyl)benzoic acid)

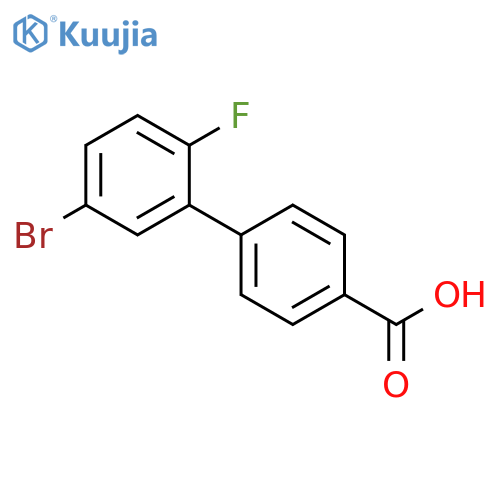

1512352-24-7 structure

商品名:4-(5-bromo-2-fluorophenyl)benzoic acid

4-(5-bromo-2-fluorophenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(5-bromo-2-fluorophenyl)benzoic acid

- [1,1'-Biphenyl]-4-carboxylic acid, 5'-bromo-2'-fluoro-

-

- インチ: 1S/C13H8BrFO2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)

- InChIKey: AAPGKPOQYIOPFB-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC(Br)=CC=C2F)=CC=C(C(O)=O)C=C1

じっけんとくせい

- 密度みつど: 1.572±0.06 g/cm3(Predicted)

- ふってん: 394.8±32.0 °C(Predicted)

- 酸性度係数(pKa): 3.97±0.10(Predicted)

4-(5-bromo-2-fluorophenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586258-0.1g |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 0.1g |

$1081.0 | 2023-06-05 | ||

| Enamine | EN300-1586258-1.0g |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 1g |

$1229.0 | 2023-06-05 | ||

| Enamine | EN300-1586258-0.05g |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 0.05g |

$1032.0 | 2023-06-05 | ||

| Enamine | EN300-1586258-0.5g |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 0.5g |

$1180.0 | 2023-06-05 | ||

| Enamine | EN300-1586258-5.0g |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 5g |

$3562.0 | 2023-06-05 | ||

| Enamine | EN300-1586258-2.5g |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 2.5g |

$2408.0 | 2023-06-05 | ||

| Enamine | EN300-1586258-250mg |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 250mg |

$708.0 | 2023-09-24 | ||

| Enamine | EN300-1586258-10000mg |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 10000mg |

$3315.0 | 2023-09-24 | ||

| Enamine | EN300-1586258-100mg |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 100mg |

$678.0 | 2023-09-24 | ||

| Enamine | EN300-1586258-2500mg |

4-(5-bromo-2-fluorophenyl)benzoic acid |

1512352-24-7 | 2500mg |

$1509.0 | 2023-09-24 |

4-(5-bromo-2-fluorophenyl)benzoic acid 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1512352-24-7 (4-(5-bromo-2-fluorophenyl)benzoic acid) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量